N-Acetyl-3,5-diiodo-L-tyrosine
N-Acetyl-3,5-diiodo-L-tyrosine
Brand Name:
Vulcanchem
CAS No.:
1027-28-7
VCID:
VC20823317
InChI:
InChI=1S/C11H11I2NO4/c1-5(15)14-9(11(17)18)4-6-2-7(12)10(16)8(13)3-6/h2-3,9,16H,4H2,1H3,(H,14,15)(H,17,18)/t9-/m0/s1
SMILES:
CC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O
Molecular Formula:
C11H11I2NO4
Molecular Weight:
475.02 g/mol
N-Acetyl-3,5-diiodo-L-tyrosine
CAS No.: 1027-28-7
Cat. No.: VC20823317
Molecular Formula: C11H11I2NO4
Molecular Weight: 475.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1027-28-7 |
|---|---|
| Molecular Formula | C11H11I2NO4 |
| Molecular Weight | 475.02 g/mol |
| IUPAC Name | (2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
| Standard InChI | InChI=1S/C11H11I2NO4/c1-5(15)14-9(11(17)18)4-6-2-7(12)10(16)8(13)3-6/h2-3,9,16H,4H2,1H3,(H,14,15)(H,17,18)/t9-/m0/s1 |
| Standard InChI Key | CDXURJOCZAIXFK-VIFPVBQESA-N |
| Isomeric SMILES | CC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O |
| SMILES | CC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O |
| Canonical SMILES | CC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator